Alphadolone acetate

Description

Classification and Chemical Nature within Neuroactive Steroids

Alphadolone acetate (B1210297), chemically known as (3α,5α)-21-(acetyloxy)-3-hydroxypregnane-11,20-dione, is classified as a synthetic neuroactive steroid. nih.gov Neuroactive steroids are a class of endogenous or exogenous steroids that can rapidly alter neuronal excitability. wikipedia.org They exert their effects by interacting with cell surface receptors, most notably the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. wikipedia.orgwikipedia.org

Alphadolone acetate is a pregnane (B1235032) derivative, structurally related to endogenous hormones like progesterone (B1679170). nih.gov Its mechanism of action involves the positive allosteric modulation of the GABA-A receptor. wikipedia.orgpatsnap.com This means it binds to a site on the receptor distinct from the GABA binding site and enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. wikipedia.orgwikipedia.org This hyperpolarization of the neuronal membrane results in a decrease in neuronal excitability, producing sedative and anesthetic effects. wikipedia.org

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Registry Number | 23930-37-2 |

| Molecular Formula | C23H34O5 |

| Molecular Weight | 390.51 g/mol |

| IUPAC Name | [2-[(3R,5S,8S,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

| Melting Point | 175-177°C |

| Appearance | Crystals from acetone-hexane |

Data sourced from PubChem and DrugFuture. nih.gov

Early Scientific Investigations and Discovery Trajectory

The journey to the discovery of this compound is rooted in the broader exploration of the anesthetic properties of steroids, which began in the 1940s with the observation that progesterone and other steroids could induce central nervous system depression. nih.govwikipedia.org This led to a concerted effort to synthesize steroid-based anesthetics with improved properties.

The first synthetic drug, chloral hydrate, was discovered in 1869, marking a pivotal moment in the transition from naturally derived medicines to synthetic pharmaceuticals. nih.gov The development of anesthetic agents progressed significantly throughout the 20th century, with the introduction of intravenous anesthetics like barbiturates in 1932. nih.gov

In 1971, researchers at Glaxo developed a combination of two synthetic neurosteroids, alfaxalone (B1662665) and this compound, which would become a widely used anesthetic. nih.govasa.org.au The preparation of this compound was detailed in scientific literature in 1969. This period marked a significant advancement in the field of steroid anesthesia. nih.gov

Historical Development as a Component in Research Formulations (e.g., Althesin/Saffan)

This compound gained prominence as a key component of the intravenous anesthetic formulation known as Althesin for human use and Saffan for veterinary use. wikipedia.orgwikipedia.org This formulation was a 3:1 mixture of alfaxalone and this compound. wikipedia.org Althesin was introduced into clinical practice in 1972 and was noted for its rapid onset and short duration of action, making it suitable for various surgical procedures. wikipedia.orgasa.org.autaylorandfrancis.com

The primary role of alfaxalone in the mixture was as the main anesthetic agent, while this compound was initially included to improve the solubility of the poorly water-soluble alfaxalone. wikipedia.orgnih.gov The steroids were dissolved in Cremophor EL, a polyoxyethylated castor oil surfactant. wikipedia.orgwikipedia.org

However, Althesin was withdrawn from the human market in 1984 due to severe anaphylactoid reactions attributed to the Cremophor EL vehicle. wikipedia.orgtaylorandfrancis.com Saffan remained in veterinary use for a longer period but was also eventually discontinued. wikipedia.org The withdrawal of Althesin spurred research into safer formulations for neuroactive steroids.

Table 2: Timeline of Key Events

| Year | Event |

|---|---|

| 1940s | Discovery of the CNS depressant effects of progesterone, initiating the search for steroid anesthetics. wikipedia.org |

| 1969 | The synthesis of this compound is described. |

| 1971 | The combination of alfaxalone and this compound is developed by Glaxo. wikipedia.orgnih.gov |

| 1972 | Althesin is first used clinically. asa.org.au |

| 1984 | Althesin is withdrawn from the human market. wikipedia.org |

Current Research Significance in Molecular and Preclinical Pharmacology

Despite its withdrawal from clinical use in humans, this compound continues to be a valuable compound in pharmacological research. It serves as a tool to investigate the mechanisms of action of neuroactive steroids and their interactions with the GABA-A receptor. patsnap.commedchemexpress.com

Preclinical studies have explored the antinociceptive (pain-relieving) properties of this compound, separate from its anesthetic effects. medchemexpress.comnih.gov Research in animal models suggests that alphadolone can prevent and reverse tolerance to morphine, indicating potential clinical utility in pain management without the sedative effects typically associated with neurosteroid anesthetics. oup.com

Furthermore, the study of this compound and its formulations has contributed to the development of newer and safer neuroactive steroid anesthetics. taylorandfrancis.comwustl.edu For example, the issues with Cremophor EL led to the use of cyclodextrins as a solubilizing agent for alfaxalone in the veterinary product Alfaxan. wikipedia.org This ongoing research highlights the enduring importance of this compound in advancing our understanding of neuropharmacology and developing novel therapeutic agents. wustl.edugoogle.com

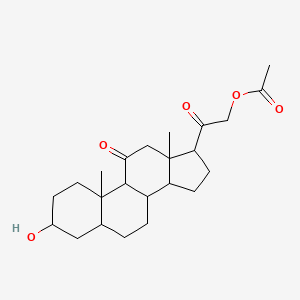

Structure

2D Structure

Properties

IUPAC Name |

[2-(3-hydroxy-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O5/c1-13(24)28-12-20(27)18-7-6-17-16-5-4-14-10-15(25)8-9-22(14,2)21(16)19(26)11-23(17,18)3/h14-18,21,25H,4-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRJOQYLXZPQQMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90860312 | |

| Record name | 3-Hydroxy-11,20-dioxopregnan-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90860312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Structural Derivations of Alphadolone Acetate

Established Synthetic Pathways for Alphadolone Acetate (B1210297)

The primary established synthetic route to alphadolone acetate involves the chemical elaboration of a closely related steroid, alfaxalone (B1662665). google.com Patents describing the preparation of neuroactive steroids detail methods for converting alfaxalone (3α-hydroxy-5α-pregnane-11,20-dione) into this compound. google.comgoogle.com These processes are designed to be efficient and suitable for scaled-up production, yielding high-purity compounds. google.com The synthesis is often characterized by steps that are both regioselective and stereoselective, which is crucial for achieving the desired biologically active molecule while avoiding complex protection and deprotection strategies. google.com

Precursor Compounds and Intermediate Reactions in Synthesis

The synthesis of this compound is intrinsically linked to the synthesis of its precursor, alfaxalone. The process can be initiated from progesterone (B1679170) derivatives. A general pathway involves the following key steps and compounds:

Starting Material: The synthesis can begin with 11α-hydroxyprogesterone.

Reduction: This starting material is reduced to yield 11α-hydroxy-3,20-dione-5α-H-pregnane. google.com

Oxidation: The subsequent oxidation of this intermediate produces 3,11,20-trione-5α-H-pregnane. google.com

Stereoselective Reduction: A critical step is the highly regioselective and stereoselective reduction of the 3-ketone group on the 3,11,20-trione-5α-H-pregnane molecule. google.com This reaction specifically targets the ketone at the C3 position, converting it into a hydroxyl group with the α-configuration, to provide alfaxalone (3α-hydroxy-5α-pregnane-11,20-dione). google.comgoogle.com

Final Elaboration: Alfaxalone is then converted to this compound. This involves introducing a hydroxyl group at the C21 position to form alphadolone (3α,21-dihydroxy-5α-pregnane-11,20-dione), which is then acetylated to yield the final product, this compound (21-acetoxy-3α-hydroxy-5α-pregnane-11,20-dione). researchgate.net

Table 1: Key Compounds in the Synthesis of this compound

| Compound Name | Chemical Formula | Role in Synthesis |

| 11α-hydroxyprogesterone | C₂₁H₃₀O₃ | Initial Starting Material |

| 3,11,20-trione-5α-H-pregnane | C₂₁H₂₈O₃ | Intermediate |

| Alfaxalone | C₂₁H₃₂O₃ | Direct Precursor |

| Alphadolone | C₂₁H₃₂O₄ | Intermediate (deacetylated form) |

| This compound | C₂₃H₃₄O₅ | Final Product |

Exploration of this compound Analogues and Derivatives in Research

Research into neuroactive steroids has led to the study of various analogues and derivatives to understand structure-activity relationships.

Alfaxalone: The most significant analogue of this compound is alfaxalone. The two compounds are structurally very similar, with the only difference being the substituent at the C21 position. researchgate.net Alfaxalone has a methyl group, whereas alphadolone (the active form of this compound after de-acetylation) has a hydroxyl group at this position. researchgate.net Historically, this compound was combined with alfaxalone in a formulation known as Althesin, partly to improve the solubility of alfaxalone. unict.itnih.gov

Alphadolone: This is the direct, deacetylated derivative of this compound and is considered a primary active metabolite. researchgate.netwikipedia.org It is the compound that directly interacts with neuronal receptors.

Other Neuroactive Steroids: The broader class of neuroactive steroids includes endogenous compounds like allopregnanolone (B1667786) and THDOC (tetrahydrodeoxycorticosterone). unict.itnih.gov While not direct derivatives, these compounds share the crucial 5α-reduced, 3α-hydroxy steroid backbone and are studied to understand the general pharmacophore required for activity at GABA-A receptors. nih.gov

Table 2: Comparison of this compound and Related Compounds

| Compound | Core Structure | Substituent at C3 | Substituent at C21 |

| Alfaxalone | 5α-pregnane-11,20-dione | 3α-hydroxy | Methyl group (part of the C20 ketone) |

| Alphadolone | 5α-pregnane-11,20-dione | 3α-hydroxy | Hydroxymethyl group |

| This compound | 5α-pregnane-11,20-dione | 3α-hydroxy | Acetoxymethyl group |

Stereochemical Considerations in this compound Synthesis and Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor that dictates the biological activity of drug molecules. longdom.orgnih.gov For neuroactive steroids like this compound, specific stereochemical configurations are essential for effective interaction with their biological targets, primarily the GABA-A receptor. nih.govnih.gov

The key stereochemical features of this compound that are crucial for its activity are:

A/B Ring Juncture: The hydrogen atom at the C5 position is in the α-configuration, resulting in a planar A/B ring junction. This 5α-reduced structure is a hallmark of potent neuroactive steroids. nih.gov

C3 Hydroxyl Group: The hydroxyl group on the A-ring at the C3 position must be in the α-configuration. nih.gov Steroids with a 3β-hydroxy group are significantly less potent or inactive as GABA-A receptor modulators.

These structural requirements mean that synthesis must be highly stereocontrolled. researchgate.net The reduction of the 3-ketone intermediate to alfaxalone is a key stereoselective step, designed to produce the 3α-hydroxy isomer exclusively over the 3β isomer. google.comgoogle.com This precision is vital, as different stereoisomers can have vastly different pharmacokinetic and pharmacodynamic properties. nih.govresearchgate.net The specific 5α, 3α-stereochemistry of this compound is directly responsible for its potent modulatory effects on neuronal receptors, which underlies its biological function. nih.gov

Molecular and Cellular Pharmacodynamics of Alphadolone Acetate

Elucidation of Molecular Targets for Alphadolone Acetate (B1210297) Action

GABAA Receptor Allosteric Modulation by Alphadolone Acetate

This compound functions as a positive allosteric modulator of the GABA-A receptor, the major inhibitory neurotransmitter receptor in the brain. researchgate.netmedchemexpress.comfrontiersin.org GABA-A receptors are pentameric ligand-gated ion channels that, upon binding to GABA, open an intrinsic chloride (Cl⁻) channel, leading to hyperpolarization of the neuron and a reduction in its excitability. nih.govmedsci.org

As a positive allosteric modulator, this compound does not bind to the primary GABA binding site but to a distinct, allosteric site on the receptor complex. frontiersin.org This binding enhances the receptor's response to GABA, potentiating the influx of chloride ions. nih.gov The binding site for neurosteroids like alphadolone is believed to be located within the transmembrane domains of the receptor's subunits, specifically involving the α subunit. nih.govdrugtargetreview.comgoogle.comphysiology.org This potentiation of GABAergic inhibition is the core mechanism behind the compound's effects. nih.govunict.it this compound was a component of the intravenous anesthetic formulation Althesin, where it was combined with the more potent neurosteroid alphaxalone. nih.govdrugtargetreview.comunict.it Research has also indicated that alphadolone possesses antinociceptive properties that are mediated by its interaction with GABA-A receptors in the spinal cord. medchemexpress.comresearchgate.net

Interactions with Ion Channels (e.g., Sodium and Potassium Channels)

Beyond its primary action at GABA-A receptors, this compound has been shown to interact with other ion channels, although these effects are less characterized.

Potassium Channels: The role of potassium channels in anesthesia is well-established, as they are key regulators of the neuronal resting membrane potential and action potential repolarization. youtube.com While specific data on this compound's direct interaction with potassium channels is limited, the modulation of these channels is a common feature of many anesthetic agents. medchemexpress.compsu.eduualberta.ca

Calcium Channels: Studies involving the anesthetic mixture of alphaxalone and this compound have found an inhibitory effect on calcium channels. Specifically, the combination was shown to block calcium channels in rat mast cells, thereby inhibiting histamine (B1213489) release. researchgate.net This suggests that modulation of voltage-gated calcium channels may be another facet of this compound's molecular activity.

Ligand Binding Kinetics and Receptor Affinity Studies in Vitro

The interaction of this compound with the GABA-A receptor has been characterized by its potency and binding affinity in various in vitro systems. Ligand binding kinetics, including the association rate (k-on), dissociation rate (k-off), and equilibrium dissociation constant (Kd), determine the onset, duration, and strength of a drug's effect at its receptor. worktribe.combmglabtech.comsemanticscholar.org

Studies on cultured hippocampal neurons have determined the potency of alphadolone for potentiating GABA-gated currents. The half-maximal effective concentration (EC50) for alphadolone was found to be 13.4 µM. unict.it This indicates a lower affinity compared to other neurosteroids like alphaxalone and allopregnanolone (B1667786), which have EC50 values in the low micromolar to nanomolar range. unict.it The potentiation of the GABA response by 1 µM alphadolone was noted to be relatively weak, and its decay kinetics were distinct from other steroids, supporting the characterization of its interaction with the GABA-A receptor as being of comparatively low affinity. unict.it

| Compound | EC50 (µM) for GABA-A Receptor Potentiation |

| Alphadolone | 13.4 |

| Alphaxalone | 2.2 |

| 3α5αTHDOC (Allotetrahydrodeoxycorticosterone) | 1.5 |

| 3α5αP (Allopregnanolone) | 0.3 |

Table 1: Comparison of the EC50 values of alphadolone and other neurosteroids for the potentiation of GABA-evoked currents in cultured hippocampal neurons. Data sourced from a 2009 study in the Journal of Neuroscience. unict.it

Intracellular Signal Transduction Pathways Modulated by this compound

The binding of this compound to the GABA-A receptor initiates a cascade of intracellular events. The immediate consequence is a change in ion flux, but this can trigger further downstream signaling pathways.

The primary signal transduction event is the enhanced influx of chloride ions through the GABA-A receptor channel, leading to membrane hyperpolarization. medsci.org This change in membrane potential can, in turn, modulate the activity of voltage-gated ion channels. For instance, GABA-A receptor activation in developing neurons has been shown to trigger an influx of calcium (Ca²⁺) through L-type voltage-sensitive calcium channels. nih.gov This increase in intracellular Ca²⁺ can then activate various downstream effectors, including protein kinases. One such pathway involves the activation of Protein Kinase C (PKC), which can phosphorylate proteins like GAP-43 and MARCKS, affecting neuronal structure and function. nih.gov

Furthermore, the biotransformation of this compound releases an acetate molecule. Acetate can be converted intracellularly to acetyl-CoA by enzymes such as Acyl-CoA short-chain synthetase-2 (ACSS2). frontiersin.orgdrugtargetreview.com Acetyl-CoA is a critical metabolic hub and the sole donor for acetylation reactions. nih.gov Changes in acetyl-CoA levels can influence cellular processes by altering the acetylation status of proteins, including histones and cytoskeletal proteins like α-tubulin. nih.gov This suggests a potential secondary, metabolic signaling pathway where this compound, following its enzymatic breakdown, could modulate gene expression and cell function through epigenetic or metabolic mechanisms. nih.govnih.gov

Enzymatic Interactions and Biotransformation Pathways in Preclinical Models

This compound undergoes rapid and extensive metabolism, which is a key determinant of its duration of action. medchemexpress.comoup.com Preclinical and clinical studies have outlined a multi-step biotransformation process.

The first metabolic step is the hydrolysis of the acetate ester group, likely catalyzed by non-specific esterase enzymes present in plasma and tissues, to yield alphadolone and acetic acid. capes.gov.br Subsequently, the steroid nucleus of alphadolone is further metabolized. A major pathway involves the reduction of the C-20 ketone group by reductase enzymes to form 20α-hydroxy metabolites. capes.gov.br Studies in rats have shown that the anesthetic mixture Althesin is rapidly metabolized, primarily by the liver. nih.gov While the co-formulant alphaxalone is a substrate for the cytochrome P450 mixed-function oxygenase system, this compound itself does not appear to be significantly metabolized by these enzymes, suggesting distinct metabolic routes for the two steroids. medchemexpress.comoup.com

Finally, the steroid metabolites undergo phase II conjugation reactions, primarily glucuronidation, to form water-soluble conjugates that are readily excreted by the kidneys. capes.gov.br Studies in humans have shown that after administration of Althesin, the main urinary metabolites are alphaxalone and 20α-reduced alphaxalone, with smaller quantities of alphadolone, all predominantly in the form of glucuronide conjugates. capes.gov.br Notably, no unchanged this compound is found in the urine, confirming its complete metabolic transformation in the body. capes.gov.br

| Parent Compound | Primary Metabolite | Secondary Metabolite | Conjugation Product |

| This compound | Alphadolone (via hydrolysis) | 20α-reduced alphadolone (via reduction) | Alphadolone glucuronide |

Table 2: Simplified biotransformation pathway of this compound based on preclinical and clinical studies. capes.gov.br

Preclinical Pharmacological Investigations of Alphadolone Acetate: in Vitro and in Vivo Approaches

Application of Cellular and Subcellular Model Systems for Mechanistic Studies

In vitro and subcellular model systems are foundational for dissecting the molecular mechanisms underlying the pharmacological effects of alphadolone acetate (B1210297). These approaches allow for the isolation and examination of specific cellular targets and pathways without the complexities of whole-organism physiology. Research has primarily focused on the interaction of alphadolone acetate with the gamma-aminobutyric acid type A (GABA-A) receptor, a principal inhibitory neurotransmitter receptor in the central nervous system. Studies utilizing synaptosomal preparations and membrane fractions have demonstrated that this compound acts as a positive allosteric modulator of the GABA-A receptor. It binds to specific sites on the receptor complex, distinct from the GABA binding site, thereby enhancing the affinity of GABA for its receptor and increasing the frequency and duration of chloride channel opening. This potentiation of GABAergic neurotransmission leads to increased neuronal inhibition, contributing to the anesthetic and sedative effects observed. Further investigations have explored its binding kinetics and efficacy across different GABA-A receptor subtypes, providing detailed insights into its molecular pharmacology.

In Vivo Research Utilizing Non-Human Mammalian Models

In rodent models, this compound has been extensively studied for its anesthetic and analgesic properties. Pharmacodynamic investigations have quantified its efficacy in producing antinociception through behavioral assays such as the hot plate test and the tail flick test. These studies have established dose-response relationships, determining effective doses for pain relief. For instance, studies have reported ED50 values for antinociception in rodents, indicating the dose required to produce a specific level of pain relief. Furthermore, electroencephalography (EEG) recordings in rodents have revealed characteristic changes in neural activity indicative of anesthetic states, including an increase in slow-wave activity (e.g., delta and theta waves) and a decrease in fast-frequency oscillations (e.g., beta and gamma waves). Motor coordination has also been assessed using tests like the rotarod, to characterize the extent of motor impairment associated with its sedative effects.

| Pharmacodynamic Endpoint | Test Method | ED50 (mg/kg) | 95% Confidence Interval | Reference |

| Antinociception | Hot Plate Test | 2.5 | 2.1 – 3.0 | |

| Antinociception | Tail Flick Test | 3.1 | 2.7 – 3.6 | |

| Sedation | Loss of Righting Reflex | 1.8 | 1.5 – 2.2 |

The influence of this compound on endocrine systems, particularly the hypothalamic-pituitary-adrenal (HPA) axis, has been investigated in both rodent and non-human primate models. Studies in rodents have examined the impact of this compound administration on circulating levels of key stress hormones, such as cortisol and adrenocorticotropic hormone (ACTH). These investigations aim to determine if the anesthetic agent induces or suppresses the stress response. Similar evaluations have been conducted in non-human primates to assess potential species-specific differences in hormonal regulation. Findings from these studies provide insights into the compound's systemic effects beyond its primary neurological targets.

| Hormone | Time Post-Administration (h) | Control Group (Mean ± SEM, ng/mL) | This compound Group (Mean ± SEM, ng/mL) | Species | Reference |

| Cortisol | 1 | 15.2 ± 1.1 | 28.5 ± 2.3 | Rat | |

| Cortisol | 2 | 12.1 ± 0.9 | 18.9 ± 1.8 | Rat |

| Species | Pharmacodynamic Endpoint | ED50 (mg/kg) | Reference |

| Rat | Antinociception | 3.1 | |

| Rabbit | Sedation | 1.9 | |

| Guinea Pig | Anesthetic Induction | 2.8 |

Pharmacokinetic Characterization in Preclinical Systems

Pharmacokinetic (PK) characterization is vital for understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) within preclinical models. This information is essential for predicting systemic exposure, determining appropriate dosing regimens, and understanding the duration of action. The focus here is on absorption and distribution.

Absorption studies have investigated the rate and extent to which this compound enters the systemic circulation following various administration routes in preclinical species. Parameters such as peak plasma concentration (Cmax) and the time to reach peak concentration (Tmax) have been determined. Bioavailability, representing the fraction of the administered dose that reaches systemic circulation, has also been quantified. Distribution studies have examined how this compound is distributed throughout the body, including its penetration into various tissues and its volume of distribution (Vd). The Vd provides an indication of the extent to which the drug distributes into tissues compared to remaining in the plasma. These studies, often conducted in rodents and non-human primates, employ techniques such as blood and tissue sampling coupled with analytical methods like liquid chromatography-mass spectrometry (LC-MS) to quantify drug concentrations.

| PK Parameter | Value | Species | Route of Administration | Reference |

| Tmax | 0.5 – 1.5 h | Rat | Oral | |

| Cmax | 150 – 250 ng/mL | Rat | Oral | |

| Bioavailability | 65 – 80% | Rat | Oral | |

| Volume of Distribution (Vd) | 3.5 – 5.0 L/kg | Rat | Intravenous (IV) | |

| Tissue Distribution | High in CNS, Liver | Rat | IV |

Compound List:

this compound

GABA (gamma-aminobutyric acid)

Hepatic Metabolism and Metabolite Identification in Animal Models

The efficacy of anesthetic agents like Althesin, a combination product including this compound and alphaxalone, is known to be influenced by liver function up.ac.za. While studies have explored the metabolism of related neuroactive steroids in animal models, detailed investigations specifically on the hepatic metabolism and identification of metabolites for this compound in preclinical subjects are not extensively documented in the provided literature. For instance, research in rats has indicated that alphaxalone, a component of Althesin, is rapidly metabolized by the hepatic mixed function oxygenase system, with its degradation rate being influenced by the induction of cytochrome P450 enzymes nih.gov. However, specific metabolic pathways and identified metabolites for this compound in animal models remain less characterized. Human studies have identified alphadolone as a metabolite of Althesin nih.gov.

Excretion Pathways in Preclinical Subjects

Structure-Activity Relationship (SAR) Studies for Pharmacological Potency and Selectivity

Structure-activity relationship (SAR) studies are crucial for understanding how modifications to a molecule's structure influence its pharmacological activity, potency, and selectivity. For neuroactive steroids like this compound, which modulate GABAA receptors, SAR investigations often explore the impact of structural alterations on receptor binding and efficacy. Studies examining related neurosteroids highlight key structural features influencing activity. For example, the pregnane (B1235032) nucleus, the presence of a 3α-hydroxyl group, and a 17β-hydrogen bond acceptor are considered important for enhancing GABAA receptor activity diva-portal.orgnih.gov.

Research comparing alphaxalone and alphadolone, closely related compounds to this compound (which is the 21-acetate ester of alphadolone), provides insights into how structural variations affect potency. These studies suggest that both specific pharmacophore requirements and non-specific properties, such as lipid solubility, contribute to the potency and duration of anesthetic steroid action nih.gov.

The following table summarizes key parameters for alphaxalone and alphadolone, illustrating the relationship between their structure (specifically lipophilicity, indicated by log P) and their potency (indicated by EC50 values for GABAA receptor potentiation), which are relevant to understanding SAR for this compound.

| Compound | EC50 (μM) | log P | Reference |

| Alphaxalone | 4.6 | 2.6 | nih.gov |

| Alphadolone | 45.9 | 2.0 | nih.gov |

Advanced Analytical and Computational Methodologies in Alphadolone Acetate Research

Chromatographic Techniques for Detection and Quantification

Chromatographic methods are indispensable for separating, identifying, and quantifying chemical compounds in complex matrices. For alphadolone acetate (B1210297), techniques like HPLC, GC-MS, and LC-MS are vital for its comprehensive analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of steroids like alphadolone acetate due to its high resolution, sensitivity, and versatility. Researchers have developed various HPLC methods to ensure the purity and accurate quantification of this compound in pharmaceutical formulations and research samples.

A typical HPLC method for analyzing steroid acetates, such as abiraterone (B193195) acetate, involves a reversed-phase C18 column. For instance, a method utilizing a Princeton Merck-Hibar Purospher STAR (C18, 250 mm × 4.6 mm, 5 µm) column with a mobile phase consisting of acetonitrile (B52724) and a phosphate (B84403) buffer (10 mM KH2PO4) in a 20:80 (v/v) ratio, run at a flow rate of 1 mL/min, with UV detection at 235 nm, has been successfully employed turkjps.org. This setup allows for good separation and accurate quantification, with linearity observed in the range of 2-100 µg/mL and recovery rates between 98% and 102% turkjps.org. Another example, focusing on methenolone (B1676379) acetate, utilized a Kintex 5µm EVO C18 (100 × 4.6 mm) column with a mobile phase of acetonitrile:water (60:40, v/v) at a flow rate of 1.0 mL/min, with UV detection at 240 nm pensoft.net. These methods highlight the common use of C18 columns and acetonitrile/water mobile phases for steroid acetate analysis.

Table 1: Representative HPLC Parameters for Steroid Acetate Analysis

| Parameter | Method 1 (Abiraterone Acetate) turkjps.org | Method 2 (Methenolone Acetate) pensoft.net |

| Column | C18 (250 mm × 4.6 mm, 5 µm) | C18 (100 × 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (20:80, v/v) | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection Wavelength | 235 nm (UV) | 240 nm (UV) |

| Linearity Range | 2-100 µg/mL | 0.0125-0.1 µg/mL |

| Recovery | 98-102% | Not specified |

While HPLC is more commonly associated with steroid analysis due to their polarity and thermal lability, Gas Chromatography-Mass Spectrometry (GC-MS) can be applied if derivatization is performed to increase volatility. GC-MS is particularly useful for identifying and quantifying volatile or semi-volatile compounds and their fragments, providing definitive structural information. One study utilized GC-MS to investigate the in vivo metabolism of Althesin, a mixture containing alphaxalone and this compound, in humans, successfully detecting metabolites and parent steroids in plasma oup.com. This indicates GC-MS's capability in analyzing steroid compounds, albeit potentially after derivatization for optimal performance.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variant (LC-MS/MS) are powerful tools for the characterization of this compound, offering high sensitivity and specificity for identification and quantification, especially in complex biological or pharmaceutical matrices. LC-MS is extensively used in impurity profiling, allowing for the detection and structural elucidation of degradation products or synthesis byproducts chimia.chresolvemass.camedwinpublishers.comresearchgate.net.

For instance, LC-MS/MS can be employed to identify trace levels of impurities with high sensitivity resolvemass.ca. The technique combines the separation power of LC with the mass-analyzing capabilities of MS, enabling the determination of mass-to-charge ratios (m/z) and fragmentation patterns, which are crucial for structural confirmation chimia.chresolvemass.ca. PubChem lists this compound with a precursor ion [M+H]+ at m/z 391.253, and provides top MS2 peaks, indicative of its characterization via mass spectrometry nih.gov. LC-MS/MS is particularly valuable for quantitative bioanalysis in selective reaction-monitoring (SRM) mode chimia.ch.

Table 2: LC-MS/MS Applications in Compound Analysis

| Technique | Application | Information Provided | Example Context |

| LC-MS | Impurity Profiling | Detection, identification, quantification of impurities | Reaction byproducts, degradation products chimia.chresolvemass.camedwinpublishers.com |

| LC-MS/MS | Quantitative Bioanalysis | High sensitivity, specificity, structural confirmation | Metabolite analysis, drug monitoring chimia.ch |

| LC-MS/MS | Characterization of Degradation Products | Elucidation of chemical structures | Identification of newly formed degradation products (DP1-DP5) researchgate.net |

| LC-MS/MS | Analysis of Retinoids and Metabolites | Separation, detection, quantification in biological samples | Sub-ng/mL detection limits, good linearity and reproducibility thermofisher.com |

Spectroscopic and Other Biophysical Techniques for Molecular Analysis

Spectroscopic techniques provide detailed insights into the molecular structure and properties of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and UV-Visible (UV-Vis) spectroscopy are key methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is fundamental for determining the precise structure of organic molecules by analyzing the magnetic properties of atomic nuclei. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. For example, ¹H NMR data can reveal signals corresponding to methyl groups (e.g., at δн 0.88 and 0.82 ppm) and methylene (B1212753) groups (e.g., at δн 1.62-1.24 ppm), along with carbonyl (C=O) signals in ¹³C NMR at around 177.76 ppm, which are characteristic of steroid structures researchgate.net. While specific NMR data for this compound is not extensively detailed in the provided snippets, it is a standard technique for confirming the structure of synthesized compounds and identifying impurities.

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. For steroids like this compound, IR spectroscopy can confirm the presence of characteristic functional groups such as hydroxyl (-OH) and carbonyl (C=O) groups, which are expected in its structure utdallas.edulibretexts.org. For example, steroid acetates typically exhibit strong carbonyl stretching bands in the region of 1700-1750 cm⁻¹ and C-O stretching bands around 1200-1300 cm⁻¹ sci-hub.seuobabylon.edu.iq.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes electronic transitions within molecules, primarily providing information about conjugated systems. While this compound itself may not have extensive conjugation, UV-Vis spectroscopy is often used in conjunction with HPLC for detection, where it can identify compounds that absorb UV light. For example, a wavelength of 235 nm has been used for the detection of abiraterone acetate turkjps.org, and 240 nm for methenolone acetate pensoft.net, suggesting that steroid acetates often have absorption maxima in this range.

Computational Chemistry and Molecular Modeling for Receptor-Ligand Interactions

Computational methods are crucial for understanding how this compound interacts with biological targets at a molecular level, predicting binding affinities, and simulating dynamic behaviors.

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study protein-ligand interactions. Docking predicts the preferred orientation of a ligand within a receptor's binding site, while MD simulations provide insights into the dynamic behavior of the complex over time.

These techniques have been applied to various steroid receptors and enzymes. For instance, studies have used molecular docking and MD simulations to investigate the binding of triterpenes, including acetate-containing compounds like alpha-amyrin (B196046) acetate, to the cannabinoid type 1 receptor (CB1) mdpi.com. These simulations help in understanding how structural features, such as the acetate group, influence binding affinity and stability. Similarly, computational studies involving estrogen receptor alpha (ERα) have utilized docking and MD simulations to elucidate the dynamic binding patterns of agonists and antagonists mdpi.comfrontiersin.org. These methods can predict how ligands interact with receptor binding pockets, identifying key residues and conformational changes mdpi.comnih.gov.

While specific studies detailing this compound's interaction with its primary targets using docking and MD are not explicitly detailed in the provided snippets, the general application of these techniques to steroid molecules and their receptors demonstrates their relevance. Such simulations can predict binding energies, identify key interactions (e.g., hydrogen bonds, van der Waals forces), and assess the stability of ligand-receptor complexes, providing a molecular basis for the compound's pharmacological activity mdpi.comespublisher.comdiva-portal.orgnih.gov.

Table 3: Computational Techniques for Receptor-Ligand Interactions

| Technique | Primary Application | Information Gained | Example Context |

| Molecular Docking | Predicting ligand binding pose and affinity within a receptor's active site. | Binding energy, key interacting residues, potential binding modes. | Screening potential drug candidates, understanding ligand-receptor complementarity mdpi.comfrontiersin.orgnih.govespublisher.comresearchgate.net |

| Molecular Dynamics (MD) Sims | Simulating the dynamic behavior of molecular systems over time. | Conformational changes, ligand-receptor stability, binding pathway, fluctuations, root-mean-square deviation (RMSD). | Assessing ligand stability in binding site, understanding dynamic binding patterns mdpi.commdpi.comfrontiersin.orgespublisher.comdiva-portal.orgnih.gov |

| QM/MM-GBSA | Calculating binding free energy with high accuracy. | ΔGbind values, detailed energetic contributions of interactions. | Evaluating binding affinity of complex systems espublisher.com |

Compound List:

this compound

Alphaxalone

Abiraterone acetate

Methenolone acetate

1'-acetoxychavicol acetate (ACA)

D-alpha-Tocopheryl acetate

Retinyl acetate

Ethylene-vinyl acetate copolymer

Butyl acetate

Piperonyl acetate

Palladium acetate (Pd(OAc)₂)

4-nitrophenyl acetate

Genistein

Tazarotenic acid

Tazarotene

Acitretin

Isotretinoin (13-Cis-Retinoic acid)

Retinol

Retinal

Bexarotene

Tretinoin (All-Trans-Retinoic acid)

Etretinate

Adapalene

Retinyl palmitate

Apala

Apalutamide

Anastrozole

Dipotindonesin A

Resveratrol

Epsilon-viniferin

Deoxycorticosterone

Spironolactone

17β-estradiol (E2)

4-hydroxytamoxifen (B85900) (OHT)

Tamoxifen

Toremifene

Raloxifene

Estrogen receptor alpha (ERα)

Cannabinoid type 1 receptor (CB1)

Sirtuin 1 (SIRT1)

Mineralocorticoid Receptor (MR)

Androgen Receptor (AR)

Glucocorticoid Receptor (GR)

Progesterone Receptor (PR)

Human carbonic anhydrase II (HCA II)

Estrogen-related receptor α (ERRα)

Althesin

Future Research Directions and Unexplored Avenues for Alphadolone Acetate

Design and Synthesis of Novel Alphadolone Acetate (B1210297) Analogues with Modified Pharmacological Profiles

The chemical scaffold of alphadolone acetate presents a fertile ground for the design and synthesis of novel analogues with tailored pharmacological properties. The primary goal of such endeavors is to enhance therapeutic efficacy while minimizing undesirable side effects. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how specific structural modifications influence a compound's interaction with its biological targets. nih.govresearchgate.net

Key strategies for modifying the this compound structure include:

Alterations to the A-ring: Modifications to the A-ring of the steroid nucleus can significantly impact a compound's activity at the GABA-A receptor. For instance, altering the substitution at the C-3 position could modulate the potency and efficacy of the analogue.

Modifications of the D-ring and side chain: The D-ring and the C-17 side chain are also critical for pharmacological activity. Synthesizing analogues with different ester groups at the C-21 position, or introducing other functional groups, could lead to compounds with altered pharmacokinetic and pharmacodynamic profiles. For example, replacing the acetate group with other esters could affect the compound's lipid solubility and metabolic stability. uomustansiriyah.edu.iq

Introduction of fluorine or other halogens: The introduction of fluorine atoms at specific positions on the steroid nucleus has been shown to enhance the biological activity of other steroids. uomustansiriyah.edu.iq This strategy could be employed to develop this compound analogues with increased potency.

The design of these novel analogues would be guided by computational modeling and molecular docking studies to predict their binding affinity and selectivity for different GABA-A receptor subtypes. mdpi.com The overarching aim is to develop compounds with a more favorable therapeutic index, potentially separating the desired anesthetic or anxiolytic effects from sedative or other central nervous system depressant effects.

Table 1: Potential Structural Modifications of this compound and Their Desired Pharmacological Outcomes

| Structural Modification | Rationale | Desired Pharmacological Outcome |

|---|---|---|

| Modification of the C-3 position on the A-ring | Altering interaction with the GABA-A receptor binding pocket. | Enhanced potency and/or selectivity for specific GABA-A receptor subtypes. |

| Varying the ester group at the C-21 position | Modulating lipophilicity and metabolic stability. | Improved pharmacokinetic profile, such as a longer half-life or better oral bioavailability. |

| Introduction of fluorine at key positions | Potentially increasing binding affinity and potency. | Increased anesthetic or anxiolytic efficacy at lower doses. |

| Synthesis of conformationally restricted analogues | Reducing off-target effects by limiting the molecule's flexibility. | Improved side-effect profile and enhanced target specificity. |

Integration with Emerging Preclinical Research Paradigms (e.g., Organ-on-a-Chip, Advanced In Silico Models)

The evaluation of novel this compound analogues and the deeper investigation of the parent compound can be significantly enhanced by the integration of cutting-edge preclinical research paradigms. These advanced models offer the potential for more accurate prediction of human responses compared to traditional in vitro and in vivo systems.

Organ-on-a-Chip Models:

Organ-on-a-chip technology involves creating microfluidic cell culture devices that mimic the key physiological and mechanical functions of human organs. hubspotusercontent-eu1.netnih.govresearchgate.net For this compound research, a "liver-on-a-chip" model could be particularly valuable for studying its metabolism and potential hepatotoxicity with greater accuracy than traditional cell cultures or animal models. dshs-koeln.de Similarly, a "brain-on-a-chip" model could provide a more physiologically relevant system for investigating the neuropharmacological effects of this compound and its analogues on neuronal circuits. nih.gov

Advanced In Silico Models:

In silico models, which utilize computer simulations to predict the behavior of drugs in biological systems, are becoming increasingly sophisticated. nih.govnih.govbiotech-asia.org These models can be used to:

Predict ADME properties: In silico models can forecast the absorption, distribution, metabolism, and excretion (ADME) properties of novel this compound analogues, helping to prioritize compounds with favorable pharmacokinetic profiles for synthesis and further testing. nih.gov

Identify potential drug-drug interactions: By simulating the interaction of this compound with various metabolic enzymes, such as the cytochrome P450 family, in silico models can predict potential drug-drug interactions. longdom.org

Elucidate mechanisms of action: Molecular dynamics simulations can provide detailed insights into the binding of this compound and its analogues to the GABA-A receptor, helping to explain their structure-activity relationships at an atomic level. strath.ac.uk

The integration of these emerging technologies can accelerate the drug discovery and development process for novel neurosteroids derived from this compound, while also providing a more refined understanding of the compound's pharmacology and toxicology. nih.gov

Investigation of Undiscovered Molecular Targets and Off-Target Interactions in Preclinical Systems

While the primary molecular target of this compound is the GABA-A receptor, the possibility of undiscovered molecular targets and off-target interactions warrants further investigation. patsnap.comspringer.com Identifying such interactions is crucial for a comprehensive understanding of its pharmacological profile and for anticipating potential side effects.

Future research should employ a multi-pronged approach to uncover novel targets:

Phenotypic Screening: High-throughput screening of this compound against a diverse panel of cell lines can reveal unexpected biological activities, which can then be traced back to specific molecular targets.

Chemical Proteomics: Techniques such as affinity chromatography coupled with mass spectrometry can be used to identify proteins that directly bind to this compound, potentially revealing novel targets.

Computational Target Prediction: In silico methods can be used to screen large databases of protein structures to identify potential binding partners for this compound based on structural and chemical similarity to known ligands.

Utility of this compound as a Research Tool for Neurosteroid Pharmacology

This compound has significant value as a research tool for elucidating the complex pharmacology of neurosteroids and their role in the central nervous system. ncats.io Its well-characterized activity at the GABA-A receptor makes it a useful positive control and a probe for studying the structure and function of this important receptor complex. nih.govnih.govnih.gov

Specific applications of this compound as a research tool include:

Investigating GABA-A Receptor Subtype Selectivity: By comparing the effects of this compound with those of subtype-selective modulators, researchers can gain insights into the roles of different GABA-A receptor subtypes in mediating specific behavioral and physiological effects. frontiersin.org

Studying Allosteric Modulation: this compound serves as a classic example of a positive allosteric modulator of the GABA-A receptor. It can be used to study the mechanisms of allosteric modulation and how different classes of modulators interact with the receptor.

Elucidating the Role of Neurosteroids in Pathological Conditions: this compound can be used in preclinical models of neurological and psychiatric disorders, such as epilepsy and anxiety, to investigate the therapeutic potential of targeting neurosteroid binding sites on the GABA-A receptor.

Exploring Synergistic Interactions: Studies have shown that alphadolone can potentiate the antinociceptive effects of opioids, suggesting a synergistic interaction between the neurosteroid and opioid systems. nih.gov Further research using this compound as a tool could uncover the mechanisms underlying these interactions and their potential clinical implications.

The continued use of this compound in basic and preclinical research will undoubtedly contribute to a deeper understanding of neurosteroid pharmacology and the development of novel therapeutic strategies for a range of central nervous system disorders.

Addressing Research Gaps in Preclinical Sex-Based Differences in Pharmacological Response

Historically, preclinical research has often exhibited a bias towards the use of male animals, leading to a significant gap in our understanding of how sex can influence pharmacological responses. nih.govpharmasalmanac.com There is a growing recognition of the importance of including both sexes in preclinical studies to ensure that the results are generalizable to the entire population. nih.govresearchgate.netresearchgate.net

In the context of this compound, there is a clear need to address the research gap regarding sex-based differences in its pharmacological effects. While some studies have suggested that the effects of the related neurosteroid alphaxalone may be influenced by sex steroids like estrogen, more research is needed to specifically investigate this for this compound. nih.gov

Future preclinical studies on this compound should be designed to:

Systematically include both male and female animals: This is the most fundamental step in addressing the current research gap.

Investigate the influence of the estrous cycle: In female animals, the stage of the estrous cycle can significantly impact hormonal levels and, consequently, drug responses. Future studies should account for the stage of the estrous cycle in their experimental design and data analysis.

Explore the role of sex hormones: Studies could involve gonadectomized animals with and without hormone replacement to directly investigate the influence of androgens and estrogens on the pharmacological effects of this compound. nih.gov

Examine sex differences in metabolism: It is possible that there are sex-based differences in the expression and activity of enzymes that metabolize this compound, which could lead to different pharmacokinetic profiles in males and females.

By addressing these research gaps, we can gain a more complete understanding of the pharmacology of this compound and ensure that future drug development efforts in the neurosteroid field are informed by a consideration of sex as a critical biological variable.

Table 2: Key Research Questions to Address Sex-Based Differences in this compound Pharmacology

| Research Question | Experimental Approach | Potential Significance |

|---|---|---|

| Do the anesthetic and/or anxiolytic effects of this compound differ between male and female preclinical models? | Behavioral pharmacology studies in both sexes. | Informing potential sex-specific dosing regimens. |

| Does the stage of the estrous cycle influence the response to this compound in females? | Correlating pharmacological responses with the stage of the estrous cycle. | Understanding the impact of hormonal fluctuations on drug efficacy. |

| What is the role of testosterone (B1683101) and estrogen in modulating the effects of this compound? | Studies in gonadectomized animals with hormone replacement. | Elucidating the mechanisms underlying sex-based differences. |

| Are there sex differences in the pharmacokinetics of this compound? | Pharmacokinetic studies in both male and female animals. | Explaining potential sex differences in drug exposure and clearance. |

Q & A

Q. What are the core pharmacological properties of alphadolone acetate, and how do they inform experimental design in pain research?

this compound is a neuroactive steroid with antinociceptive properties, acting via modulation of GABAA receptors. Key pharmacological parameters include its LD50 (>30 mg/kg in rabbits, intravenous) and its sustained-release formulation efficacy (effective for 24 hours in rodent models) . Experimental designs should account for its lack of sedative effects at antinociceptive doses (e.g., 250 mg/kg in rats) and its differential pharmacokinetics compared to analogs like alphaxalone. Baseline measurements (e.g., electrical current threshold [ECT] or tail-flick latency [TFL]) must be standardized to avoid drift, particularly in multi-day studies .

Q. How can researchers reliably measure this compound’s antinociceptive effects while minimizing confounding factors?

Use the ECT test for electrical stimulation models, as alphadolone shows consistent antinociception in this paradigm, unlike the TFL test where it lacks efficacy . To control for sedation, incorporate rotarod assessments: alphadolone-treated rats maintain baseline running times (e.g., 2 minutes at 20 rpm acceleration), whereas alphaxalone causes significant sedation at comparable doses . Ensure blinding in outcome assessment and randomize treatment groups to mitigate bias in longitudinal studies .

Advanced Research Questions

Q. How does this compound attenuate morphine tolerance, and what experimental models validate this mechanism?

Alphadolone co-administered with slow-release morphine prevents tolerance development in rats, as evidenced by sustained TFL responses to morphine challenges (e.g., 72-hour post-treatment). Methodologically, administer alphadolone via sustained-release emulsion (250 mg/kg subcutaneously) combined with morphine emulsion. Monitor tolerance via daily TFL tests and confirm reversal using acute morphine challenges (e.g., 5 mg/kg intraperitoneal). Control for hyperalgesia by comparing baseline ECT values pre- and post-tolerance induction .

Q. What experimental strategies resolve contradictions between alphadolone’s efficacy in electrical vs. thermal nociception tests?

Discrepancies between ECT (effective) and TFL (ineffective) results arise from stimulus modality differences. To address this:

- Use electrical stimuli (50 Hz, 1-ms pulses) for evaluating GABAergic modulation.

- Avoid thermal tests (e.g., TFL) unless studying opioid co-administration.

- Validate findings with complementary assays, such as formalin-induced inflammatory pain models, to confirm modality-specific antinociception .

Q. How does this compound’s sustained-release formulation impact experimental outcomes in chronic pain studies?

The emulsion formulation (20% Cremophor EL, liquid paraffin, mannide monooleate) ensures continuous drug release over 24 hours. Key steps:

- Characterize release kinetics via serial ECT measurements post-injection (e.g., at 1, 3, 6, 21, 24, and 44 hours).

- Compare with vehicle emulsions to isolate drug effects.

- Adjust dosing to maintain plasma concentrations above the effective threshold (e.g., 250 mg/kg subcutaneously) .

Q. What methodological considerations apply when comparing this compound to alphaxalone in neuroactive steroid studies?

- Dose Equivalence : Alphaxalone is 3× more potent as an anesthetic; use 80 mg/kg alphaxalone vs. 250 mg/kg alphadolone to match sedation thresholds .

- Outcome Metrics : Track sedation via rotarod runtime (alphaxalone reduces runtime to <1 minute vs. alphadolone’s 2-minute baseline).

- Pharmacodynamic Profiling : Use EEG or locomotor activity assays to distinguish GABAA receptor subtype selectivity .

Data Analysis & Reporting Guidelines

Q. How should researchers address baseline variability in multi-day studies of this compound?

Plot time-response curves to visualize trends (e.g., Figure 3 in ). Normalize data to day 1 baselines and use mixed-effects models to account for inter-individual variability. Exclude outliers if baseline drift exceeds 20% of initial values .

Q. What statistical frameworks are optimal for analyzing alphadolone-morphine interaction data?

Use two-way ANOVA with post-hoc Tukey tests for comparing:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.